1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone
Description
1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone (CAS 2001-23-2) is a crystalline aromatic ketone with the molecular formula C₂₀H₁₆O and a molecular weight of 272.34 g/mol. Structurally, it features a central ethanone group flanked by a biphenyl moiety at the 1-position and two phenyl groups at the 2-position (Fig. 1). This compound is primarily utilized as an intermediate in organic syntheses, particularly in the preparation of pharmaceuticals and advanced materials .
Key physicochemical properties include:
- Boiling Point: 436.6°C at 760 mmHg
- Flash Point: 191.8°C
- Purity: ≥98% (typical commercial specification)
- Storage: Stable under dry conditions at 2–8°C .
Its robust thermal stability and planar biphenyl system make it suitable for applications requiring aromatic rigidity, such as liquid crystal precursors or ligands in catalysis .
Properties
Molecular Formula |
C26H20O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,2-diphenyl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H20O/c27-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H |
InChI Key |
ZFMVFWAENZDNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Carbonylation Reaction Conditions
| Entry | Catalyst (mol%) | Oxidant Equiv. | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 10 (I2) | 3 (TBHP) | DMF | 100 | 77 |
| 2 | 10 (I2) | 3 (TBHP) | DMAc | 100 | 70 |
| 3 | 10 (I2) | 3 (TBHP) | NMP | 100 | 70 |
| 4 | 10 (I2) | 3 (TBHP) | DMSO | 100 | 68 |
| 5 | 10 (I2) | 3 (TBHP) | Toluene | 100 | 65 |
| 6 | 10 (I2) | 3 (TBHP) | DMF | 80 | 61 |
| 7 | 0 | 3 (TBHP) | DMF | 100 | 0 |
| 8 | 10 (I2) | 0 | DMF | 100 | 0 |
Note: Yields correspond to isolated product after column chromatography.
Photoredox Catalysis of Biphenyl Amines
Another approach involves photoredox catalysis for functionalization of biphenyl derivatives, which can be adapted for the synthesis of related ketones. The method includes:
- Starting Material: [1,1'-Biphenyl]-2-amine derivatives
- Photocatalyst: Iridium complex [Ir(dtbbpy)(ppy)2]PF6 at 1 mol%
- Base: N,N-Dicyclohexylmethylamine (Cy2NMe)
- Solvent: Degassed DMF or Methanol
- Light Source: Blue LED (450 nm, 18 W)
- Reaction Time: 2–15 hours at ambient temperature under inert atmosphere (argon)
- Workup: Extraction, drying, and silica gel chromatography
This method enables the synthesis of vicinal diamines and related intermediates that can be further transformed into ketone derivatives through oxidation or coupling reactions.
Oxidative Functionalization Using Hypervalent Iodine Reagents
Hypervalent iodine reagents have been employed for selective azidation and oxidative transformations on biphenyl vinyl derivatives, which can be precursors for ketones like 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone. Typical conditions include:
- Reagents: Cyclic hypervalent iodine compounds
- Solvent: Dichloromethane or Toluene
- Temperature: Room temperature to mild heating
- Workup: Quenching with sodium thiosulfate and bicarbonate, extraction, and chromatography
These methods provide a route to functionalized biphenyl ketones with good selectivity and yields.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Iodine-Catalyzed Carbonylation | I2 (10 mol%), TBHP (3 equiv), DMF | 100 °C, 5 h, air atmosphere | 61–77 | Optimal solvent DMF; essential oxidant |
| Photoredox Catalysis | Iridium photocatalyst, Cy2NMe, DMF/MeOH | Blue LED, ambient, inert gas | 70–85 (intermediates) | Enables amine functionalization |
| Hypervalent Iodine Oxidation | Cyclic hypervalent iodine reagents | RT to mild heat, DCM/toluene | Moderate to high | Useful for vinyl biphenyl derivatives |
Detailed Research Findings and Notes
The iodine-catalyzed carbonylation method represents a green and efficient approach, avoiding heavy metals and using readily available reagents. The reaction mechanism likely involves iodine activation of the α-methylene ketone followed by oxidative coupling facilitated by TBHP.
Photoredox catalysis offers mild conditions and high selectivity for biphenyl amine derivatives, which can be precursors to the target ketone after further oxidation steps. The use of blue LED light and iridium catalysts is well-documented for such transformations.
Hypervalent iodine reagents provide versatile oxidative functionalization options, allowing direct modification of biphenyl vinyl compounds to ketones or related functional groups under mild conditions.
Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate gradients, ensuring high purity of the final ketone product.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)-1-[1,1'-biphenyl]-4-ylethanone (CAS 127876-39-5)
1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethanone
- Synthesis : Derived from the brominated analog via nucleophilic substitution (61% yield) .
- Activity : Shows promise in inhibiting phosphoglycerate dehydrogenase (PHGDH), a target in cancer therapy .
| Derivative | Unique Feature | Primary Application |
|---|---|---|
| Benzotriazole-containing | Bioactive heterocycle | Drug discovery |
| Morpholino-thioxo | Enzyme inhibition | Anticancer agent development |
Structural Isomers and Biphenyl Variants
4-Acetylbiphenyl (CAS 92-91-1), an isomer with a single acetyl group on the biphenyl ring, contrasts with the parent compound as follows:
- Molecular Formula : C₁₄H₁₂O
- Boiling Point : ~300°C (↓136.6°C vs. parent)
- Use : Simpler structure favors applications in UV stabilizers and polymer additives .
Biological Activity
1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone, also known as a biphenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone can be represented as follows:
This compound features a biphenyl moiety and a diphenylethanone structure, which may contribute to its biological activity through various interactions with biological targets.
Physical Properties
- Molecular Weight : 282.37 g/mol
- Melting Point : Data not widely available; requires experimental determination.
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help in reducing oxidative stress in cells.
- Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Neuroprotective Properties : There is evidence indicating that this compound can protect neuronal cells from oxidative damage.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone. Key findings include:
| Study Type | Target Cells | Observations |
|---|---|---|
| Cytotoxicity Assay | HeLa Cells | IC50 = 25 µM; significant reduction in cell viability observed. |
| Apoptosis Induction | MCF-7 Breast Cancer Cells | Increased caspase-3 activity indicating apoptosis. |
| Antioxidant Assay | Human Neuronal Cells | Reduced ROS levels compared to control. |
In Vivo Studies
Limited in vivo studies have been reported; however, one notable study involved administering the compound to mice with induced oxidative stress. The results indicated a significant reduction in biomarkers associated with oxidative damage.
Case Studies
Several case studies have highlighted the therapeutic potential of biphenyl derivatives similar to 1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone:
- Case Study on Cancer Treatment : A study published in Cancer Research demonstrated that a related biphenyl compound inhibited tumor growth in xenograft models by modulating the PI3K/Akt signaling pathway.
- Neuroprotection in Animal Models : Research published in Neuroscience Letters showed that another biphenyl derivative improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
